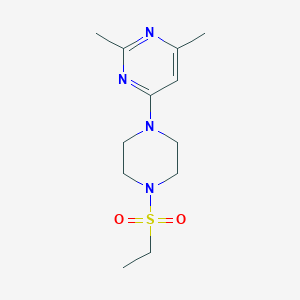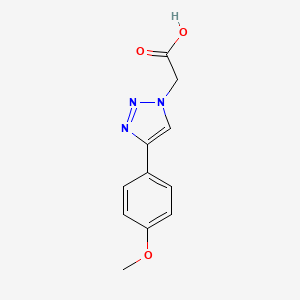
3-(2,5-Difluorophenyl)-1-(4-ethylsulfonylpiperazin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Difluorophenyl)-1-(4-ethylsulfonylpiperazin-1-yl)propan-1-one, commonly known as DF-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. DF-4 is a derivative of the popular drug, ketamine, which is used for its anesthetic and analgesic properties. However, DF-4 has been found to have unique properties that make it a promising candidate for research in various fields, including neuroscience, psychiatry, and pharmacology.
作用机制
DF-4 works by blocking the activity of NMDA receptors in the brain. NMDA receptors are involved in various processes in the brain, including learning and memory. By blocking these receptors, DF-4 can alter the activity of certain brain circuits, leading to changes in behavior and cognition. The exact mechanism of action of DF-4 is still being studied, but it is believed to involve a complex interplay of neurotransmitters and signaling pathways in the brain.
Biochemical and physiological effects:
DF-4 has been found to have a number of biochemical and physiological effects in the brain. These effects include changes in neurotransmitter release, alterations in synaptic plasticity, and changes in gene expression. DF-4 has also been found to have effects on other systems in the body, including the cardiovascular and respiratory systems. The exact nature of these effects is still being studied, but they suggest that DF-4 has a complex and multifaceted mechanism of action.
实验室实验的优点和局限性
DF-4 has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under a variety of conditions. DF-4 is also highly selective for NMDA receptors, which makes it a valuable tool for studying the role of these receptors in various processes in the brain. However, there are also some limitations to the use of DF-4 in laboratory experiments. For example, it can be difficult to control the dose and duration of exposure to DF-4, which can make it challenging to interpret the results of experiments.
未来方向
There are a number of future directions for research on DF-4. One area of focus is the development of new therapeutic applications for DF-4 in various neurological disorders. Another area of focus is the study of the long-term effects of DF-4 on the brain and other systems in the body. Additionally, there is ongoing research into the mechanism of action of DF-4 and its potential interactions with other drugs and compounds. Overall, DF-4 represents a promising area of research for scientists interested in understanding the complex workings of the brain and developing new treatments for neurological disorders.
合成方法
The synthesis of DF-4 involves the reaction of 2,5-difluorobenzoyl chloride with 4-ethylsulfonylpiperazine in the presence of a base. The resulting product is then treated with propanone to yield DF-4. The synthesis of DF-4 has been optimized to achieve high yields and purity, making it an attractive option for research purposes.
科学研究应用
DF-4 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. DF-4 has been found to have unique properties that make it a valuable tool for studying the brain. Specifically, DF-4 has been found to be a potent NMDA receptor antagonist, which means it can block the activity of these receptors in the brain. This property has been linked to potential therapeutic applications for various neurological disorders, including depression, anxiety, and schizophrenia.
属性
IUPAC Name |
3-(2,5-difluorophenyl)-1-(4-ethylsulfonylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c1-2-23(21,22)19-9-7-18(8-10-19)15(20)6-3-12-11-13(16)4-5-14(12)17/h4-5,11H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYQUIBRFIWYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)CCC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]morpholine-2,4-dicarboxamide](/img/structure/B7543177.png)

![4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543190.png)

![N-[4-[(2,4-difluorophenyl)sulfamoyl]phenyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7543224.png)
![N-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7543228.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7543246.png)


![1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol](/img/structure/B7543261.png)

![N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B7543281.png)
